molecular formula C10H9ClN4O2 B2761837 N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1494952-73-6

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2761837
CAS No.: 1494952-73-6
M. Wt: 252.66
InChI Key: OUDBICHIHSTBLF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a carboxamide group and a substituted phenyl ring with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and methoxy groups through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its triazole ring is a common motif in many pharmaceutical drugs, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring This structure imparts distinct chemical and biological properties, making it valuable for various applications

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a 1,2,3-triazole moiety with a carboxamide group. Various methods have been documented in literature for synthesizing triazole derivatives, often utilizing azide-alkyne cycloaddition reactions or other coupling strategies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation (exact values may vary based on specific studies) .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells by:

  • DNA Damage : Inducing DNA fragmentation and chromatin condensation.
  • Mitochondrial Dysfunction : Reducing mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring or the triazole core can significantly impact potency and selectivity.

ModificationEffect on Activity
3-Chloro substitutionIncreased cytotoxicity against cancer cells
Methoxy group additionEnhanced solubility and bioavailability

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazole derivatives including this compound:

  • Method : MTT assay was used to evaluate cell viability.
  • Results : The compound demonstrated significant cytotoxicity across multiple cell lines with promising selectivity indices.

Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound using xenograft models:

  • Findings : Treatment with this compound resulted in reduced tumor growth compared to control groups.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-17-9-3-2-6(4-7(9)11)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDBICHIHSTBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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